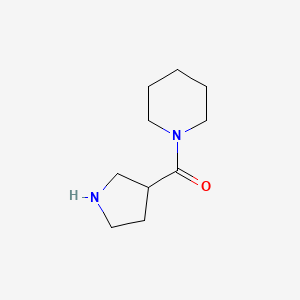

1-(Pyrrolidine-3-carbonyl)piperidine

Descripción

1-(Pyrrolidine-3-carbonyl)piperidine is a bicyclic amine compound featuring a piperidine ring (a six-membered saturated amine) linked via a carbonyl group to a pyrrolidine moiety (a five-membered saturated amine) at position 3. This structural hybrid combines the conformational flexibility of piperidine with the steric and electronic effects of the pyrrolidine-carbonyl substituent.

Propiedades

IUPAC Name |

piperidin-1-yl(pyrrolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-4-5-11-8-9)12-6-2-1-3-7-12/h9,11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIJPUFKQQMKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Piperidine Derivatives with Aromatic Substituents

- Phencyclidine (PCP): 1-(1-Phenylcyclohexyl)piperidine, a sigma and PCP receptor ligand, demonstrates how bulky aromatic substituents (e.g., cyclohexylphenyl) enhance CNS activity but also increase toxicity risks .

- 1-(3-Phenylbutyl)piperidine : This compound, studied in S1R ligand docking, shows substituent orientation affects binding to hydrophobic cavities. The phenylbutyl group allows deeper penetration into target sites compared to the pyrrolidine-carbonyl group, which may prioritize polar interactions .

Natural Piperidine Alkaloids

- Piperine: A piperidine amide alkaloid from Piper nigrum, piperine contains a conjugated diene and methylenedioxyphenyl group, contributing to its bioavailability and metabolic inhibition.

- Nigramides : Dimeric amides from pepper root (e.g., nigramide A) feature complex substituents like methylenedioxyaryl groups. These natural analogs exhibit higher structural complexity but share the piperidine-pyrrolidine backbone, suggesting possible bioactivity overlap .

Enzyme Inhibitors

- α-Glucosidase Inhibitors : 1-(4-Hydroxy-3-methoxybenzyl)piperidine derivatives show IC₅₀ values as low as 0.207 mM, outperforming acarbose. The target compound’s pyrrolidine-carbonyl group could modulate enzyme interactions through hydrogen bonding or steric hindrance .

Data Table: Key Comparative Features

Research Findings and Implications

- Structural Alerts : Piperidine derivatives with propenyl or phenylpropenyl groups (e.g., 1-(1-oxo-3-phenyl-2-propenyl)-piperidine) trigger toxicity alerts, whereas the pyrrolidine-carbonyl group in the target compound lacks such alerts .

- Receptor Binding : Bulky substituents (e.g., 3-phenylbutyl) enhance hydrophobic interactions in S1R ligands, but the target compound’s polar carbonyl may favor solubility over binding .

- Enzyme Interactions : The pyrrolidine-carbonyl group’s ability to form hydrogen bonds could mimic inhibitory motifs seen in α-glucosidase inhibitors, though activity must be empirically validated .

Métodos De Preparación

Imide Formation and Reduction Method

A prominent approach involves the formation of a cyclic imide intermediate, followed by reduction to yield the desired 1-(Pyrrolidine-3-carbonyl)piperidine derivative.

Step 1: Imide Formation

- React an amine precursor (general formula VI) with malic acid (compound VII) to form a 1-functionalized 3-hydroxypyrrolidin-2,5-dione (compound V).

- This step leverages the availability of malic acid and allows for stereochemical control at the 3-position of the pyrrolidine ring by using optically pure malic acid (L-(-)-malic acid for 3-(S) configuration or D-(+)-malic acid for 3-(R) configuration).

Step 2: Reduction

- Reduce the imide group of compound V using a suitable reducing agent to obtain the 3-hydroxypyrrolidine derivative (compound IV).

- This reduction is critical to maintain stereochemical integrity and functional group compatibility.

Step 3: Functional Group Transformation

- Convert the hydroxyl group at position 3 into a leaving group (e.g., tosylate, mesylate, triflate, or halide) to form compound II.

- React compound II with a nucleophile (compound III) to introduce the piperidine carbonyl moiety, resulting in the final 1-(Pyrrolidine-3-carbonyl)piperidine product (compound I).

- This step can induce stereoselective inversion at the 3-position if desired.

- The method reduces the number of synthetic steps by functionalizing position 1 early in the synthesis.

- Avoids protecting group strategies for the amino group.

- Allows access to enantiomerically pure products without need for post-synthesis resolution.

- Uses readily available starting materials.

Reference Reaction Scheme Summary:

| Step | Reaction Type | Starting Material(s) | Product(s) | Notes |

|---|---|---|---|---|

| 1 | Imide formation | Amine (VI) + Malic acid (VII) | 1-functionalized 3-hydroxypyrrolidin-2,5-dione (V) | Stereochemical control via malic acid |

| 2 | Reduction | Compound V | 3-hydroxypyrrolidine (IV) | Maintains stereochemistry |

| 3 | Leaving group formation | Compound IV | Leaving group derivative (II) | Tosylate, mesylate, triflate, halide etc. |

| 4 | Nucleophilic substitution | Compound II + Nucleophile (III) | 1-(Pyrrolidine-3-carbonyl)piperidine (I) | Possible stereoselective inversion |

Hydrogenation and Reduction of Pyridine Precursors

Another method involves the hydrogenation of pyridine derivatives to piperidines, which can then be functionalized to yield the target compound.

- Palladium or rhodium catalysts are used for hydrogenation under controlled conditions.

- This approach can combine multiple transformations in one pot, such as metalation group removal, dehydroxylation, and pyridine ring reduction.

- The reaction conditions (acidic or basic additives) influence substrate accessibility and selectivity.

- This method is effective for synthesizing various substituted piperidines, including 3-substituted derivatives relevant to 1-(Pyrrolidine-3-carbonyl)piperidine analogs.

- The interruption of palladium-catalyzed hydrogenation by water can yield piperidinones, useful intermediates.

- Rhodium catalysts provide milder conditions and shorter reaction times, beneficial for sensitive substrates.

- Sequential coupling (e.g., Suzuki–Miyaura) followed by hydrogenation can be employed for complex molecule assembly.

Functional Group Transformation and Coupling

Functionalizing the pyrrolidine ring at position 3 via hydroxyl group conversion to a suitable leaving group enables nucleophilic substitution reactions that introduce the piperidine carbonyl moiety.

- Leaving groups such as tosylates, mesylates, triflates, or halides are commonly used.

- Nucleophilic substitution with piperidine derivatives bearing carbonyl functionalities results in the formation of the amide bond linking the two rings.

- The stereochemistry at the 3-position can be controlled or inverted during this step, depending on reaction conditions and reagents.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges/Considerations |

|---|---|---|

| Use of Malic Acid | Provides stereochemical control at pyrrolidine 3-position | Requires optically pure malic acid |

| Imide Formation & Reduction | Efficient, fewer steps, no protecting groups needed | Selection of reducing agent critical |

| Hydrogenation Methods | One-pot processes, mild conditions, broad substrate scope | Acidic conditions may limit substrate scope |

| Functional Group Transformations | Enables modular assembly of complex structures | Leaving group selection affects yield and stereochemistry |

| Overall Yield and Selectivity | High yields with stereoselectivity achievable | Requires optimization for specific substrates |

Research Findings and Data Insights

- The use of optically pure malic acid allows direct access to enantiomerically pure pyrrolidine intermediates, eliminating the need for diastereomeric resolution, enhancing overall yield and purity.

- Reduction of cyclic imides to hydroxypyrrolidines is a critical step that influences the stereochemical outcome and functional group compatibility.

- The choice of leaving group for hydroxyl substitution at the 3-position impacts the efficiency and stereochemical integrity of subsequent nucleophilic substitution reactions.

- Palladium and rhodium-catalyzed hydrogenations are effective for preparing piperidine rings and can be combined with coupling reactions to streamline synthesis.

- Sequential one-pot reactions combining coupling and hydrogenation steps improve operational simplicity and reduce reaction times.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(pyrrolidine-3-carbonyl)piperidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared via coupling reactions between pyrrolidine-3-carboxylic acid and activated piperidine intermediates under basic conditions (e.g., NaOH or K₂CO₃). Reaction optimization includes adjusting solvent polarity (DMF or THF), temperature (room temperature to reflux), and stoichiometry . Characterization via and NMR ensures structural fidelity, with spectral data cross-referenced against literature .

Q. What standard characterization techniques are used to confirm the structure of 1-(pyrrolidine-3-carbonyl)piperidine?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies proton environments (e.g., pyrrolidine NH at δ 1.5–2.5 ppm; piperidine CH₂ groups at δ 2.7–3.3 ppm). NMR confirms carbonyl (C=O) signals at ~170 ppm .

- Mass Spectrometry : ESI-TOF MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify molecular weight .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling 1-(pyrrolidine-3-carbonyl)piperidine in laboratory settings?

- Methodological Answer : Follow SDS guidelines for hazardous materials:

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods improve the design of 1-(pyrrolidine-3-carbonyl)piperidine derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reactivity using DFT (Density Functional Theory) to model transition states and optimize reaction pathways (e.g., nucleophilic attack on carbonyl groups) .

- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases or GPCRs) using AutoDock Vina to prioritize compounds with high binding affinities .

- Machine Learning : Train models on existing SAR data to predict physicochemical properties (logP, pKa) and synthetic feasibility .

Q. How can researchers resolve contradictions in biological activity data for 1-(pyrrolidine-3-carbonyl)piperidine analogs?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to establish activity trends.

- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if inactive analogs are rapidly metabolized .

- Crystallography : Resolve 3D structures of target-ligand complexes to validate binding modes and explain discrepancies .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of 1-(pyrrolidine-3-carbonyl)piperidine derivatives?

- Methodological Answer :

- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) to isolate key intermediates before subsequent steps .

- Catalyst Screening : Test Pd/Cu catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to reduce side products .

- In Situ Monitoring : Employ ReactIR to track reaction progress and adjust conditions in real time .

Q. How can structure-activity relationship (SAR) studies guide the modification of 1-(pyrrolidine-3-carbonyl)piperidine for CNS drug development?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyrrolidine ring to enhance blood-brain barrier (BBB) penetration. LogP values >2.5 are typically favorable .

- Bioisosteric Replacement : Replace the carbonyl group with sulfonamide or urea to improve metabolic stability while retaining target affinity .

- In Vivo Testing : Assess pharmacokinetics (AUC, T₁/₂) in rodent models to prioritize candidates for preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.